molecular formula C15H27N3O2S B5679347 2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone

2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-(3-methylbutyl)-4(3H)-pyrimidinone

Cat. No. B5679347
M. Wt: 313.5 g/mol
InChI Key: MQNBMPJZPZWVFJ-UHFFFAOYSA-N
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Description

The compound belongs to the pyrimidinone class of chemicals, known for diverse biological activities and significant pharmacological importance.

Synthesis Analysis

  • The synthesis of related pyrimidinone compounds involves condensation reactions. For example, 2-diethylamino-6-methyl-4(3H)-pyrimidinones were synthesized via condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).

Molecular Structure Analysis

  • X-ray crystallography studies of similar compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, show that these molecules exist exclusively as the lactam tautomer protonated at the N3 ring nitrogen in the solid state. The structure exhibits strong intermolecular hydrogen bonds (Craciun, Custelcean, & Mager, 1999).

Chemical Reactions and Properties

  • Pyrimidinones are versatile in chemical reactions, forming various derivatives through reactions with different reagents. For instance, related compounds show reactivity in nucleophilic substitutions and can form complex structures like bicyclic rings or fused with thiophene rings (Gonçalves et al., 2013).

Physical Properties Analysis

  • The physical properties, such as crystal structure and dimensions, of similar pyrimidinones are well-documented through X-ray analysis. For instance, certain pyrimidinones exhibit a monoclinic crystal system with specific unit-cell dimensions (Craciun, Huang, & Mager, 1998).

properties

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2S/c1-5-18(6-2)9-10-21-15-16-13(19)12(14(20)17-15)8-7-11(3)4/h11H,5-10H2,1-4H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNBMPJZPZWVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC(=C(C(=O)N1)CCC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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